![molecular formula C11H13ClF3NO B1431708 3-{[4-(Trifluoromethoxy)phenyl]methyl}azetidine hydrochloride CAS No. 1394688-94-8](/img/structure/B1431708.png)
3-{[4-(Trifluoromethoxy)phenyl]methyl}azetidine hydrochloride
Overview
Description
“3-{[4-(Trifluoromethoxy)phenyl]methyl}azetidine hydrochloride” is a chemical compound with the CAS Number: 1394688-94-8 . It has a molecular weight of 267.68 . The IUPAC name for this compound is 3-[4-(trifluoromethoxy)benzyl]azetidine hydrochloride .
Molecular Structure Analysis
The InChI code for “3-{[4-(Trifluoromethoxy)phenyl]methyl}azetidine hydrochloride” is 1S/C11H12F3NO.ClH/c12-11(13,14)16-10-3-1-8(2-4-10)5-9-6-15-7-9;/h1-4,9,15H,5-7H2;1H . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“3-{[4-(Trifluoromethoxy)phenyl]methyl}azetidine hydrochloride” is a powder that is stored at room temperature .Scientific Research Applications
Trifluoromethoxylation reagents are used in the synthesis of CF3-O-containing compounds, which have unique physicochemical and biological properties . These compounds are highly demanded in nearly every area of the chemical industry . The application of a photoredox catalyst [Ru (bpy) 3 ] (PF 6) 2 and visible light irradiation can lead to azidotrifluoromethoxylated products with isolated yields ranging from 28% to 72% .
- α-Trifluoromethylstyrene derivatives are versatile synthetic intermediates for the preparation of more complex fluorinated compounds .
- They have been successfully utilized in C–F bond activation in a CF3 group, mainly including anionic S N 2′-type substitution, cationic S N 1′-type substitution, ipso-substitution and defluorinative functionalization with transition metals or photoredox catalysts .
- Transition metal-catalyzed cycloaddition reactions of α-trifluoromethoxyphenylstyrenes have been developed for the construction of cycloalkanes and cycloalkenes containing fluoro or trifluoromethyl groups .
- Trifluoromethoxy-substituted nickel catalysts have been used for producing highly branched polyethylenes .
- The polymerization of ethylene promoted by these catalysts in combination with either MAO (methylaluminoxane), MMAO (modified methylaluminoxane) or EASC (Et 3 Al 2 Cl 3) as activator, furnished highly branched polyethylenes .
- The resulting polyethylenes exhibited very high molecular weights with branching densities reaching up to 186 branches per 1000 carbon atoms .
- Good mechanical properties and elastic recovery were a feature of these polymeric materials, properties that are distinctive of thermoplastic elastomers (TPEs) .
Organic Synthesis
Polymer Chemistry
- Trifluoromethoxylation reagents are used in the synthesis of pharmaceutical drugs .
- The development of original synthetic methodology, allowing access to new fluorinated compounds with unique physicochemical and biological properties, is in very high demand in nearly every area of the chemical industry .
- However, the progress in the advancement of fluorine methodology was far from balanced. For instance, syntheses of aromatic C-F and C-CF3 compounds, while still enjoying a great deal of innovation, could be considered as mature areas of research .
- In contrast, preparation of molecules bearing CF3-O- group is a noticeably less developed area of fluorine chemistry .
- Trifluoromethoxylation reagents are also used in the synthesis of agrochemicals .
- As a reflection of this apparent methodological deficit, pharmaceutical drugs and agrochemicals featuring trifluoromethoxy substituent, constitute less than 1.5% and 2.5% of the respective fluorine-containing marketed compounds .
Pharmaceutical Drugs
Agrochemicals
Safety And Hazards
This compound has several safety warnings associated with it. It can cause serious eye irritation, may cause respiratory irritation, and is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water if it comes into contact with skin, and seeking medical attention if feeling unwell after swallowing .
properties
IUPAC Name |
3-[[4-(trifluoromethoxy)phenyl]methyl]azetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO.ClH/c12-11(13,14)16-10-3-1-8(2-4-10)5-9-6-15-7-9;/h1-4,9,15H,5-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QROFQKCKJKRRIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CC2=CC=C(C=C2)OC(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[4-(Trifluoromethoxy)phenyl]methyl}azetidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



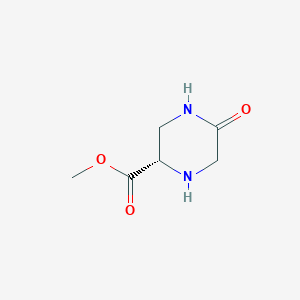
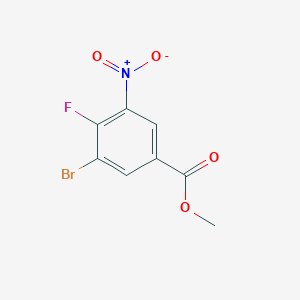
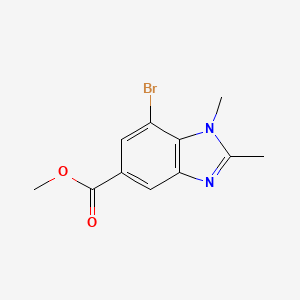
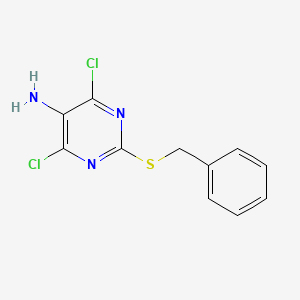
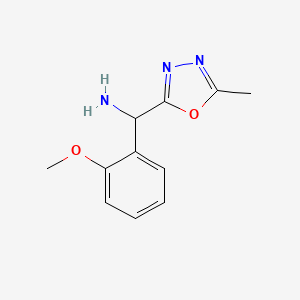
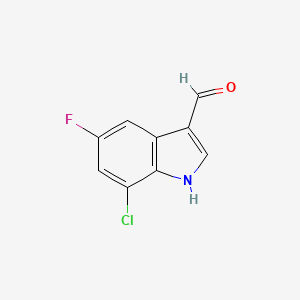
![2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B1431640.png)
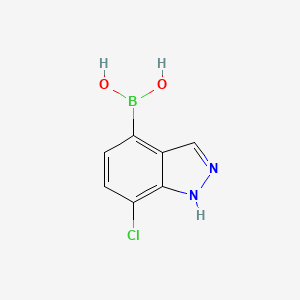
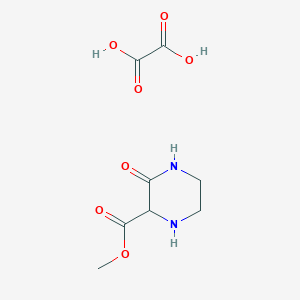
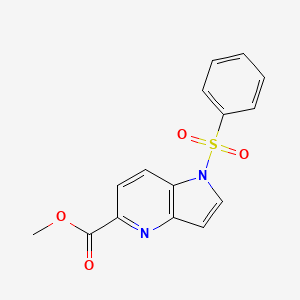
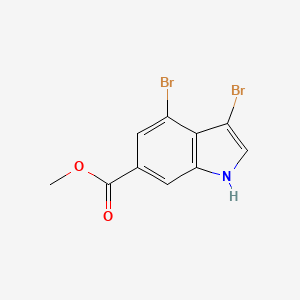
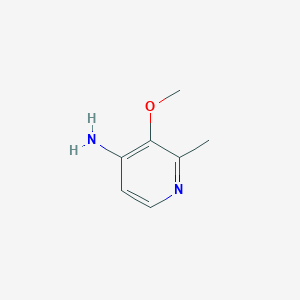
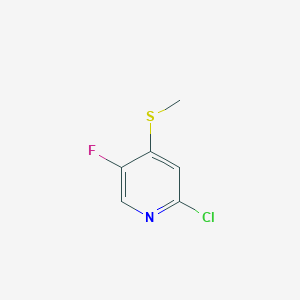
![6-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1431648.png)